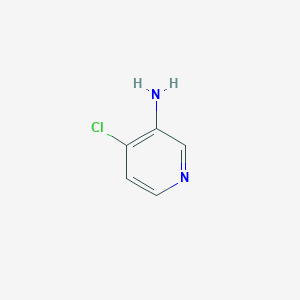

3-Amino-4-chloropyridine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2/c6-4-1-2-8-3-5(4)7/h1-3H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLFLMZOABSJSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342445 | |

| Record name | 3-Amino-4-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20511-15-3 | |

| Record name | 4-Chloro-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20511-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-4-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-chloropyridine is a substituted pyridine (B92270) derivative of significant interest in medicinal chemistry and materials science. Its unique electronic and structural properties make it a valuable building block for the synthesis of a wide range of functional molecules. In the pharmaceutical realm, it serves as a key intermediate in the development of novel therapeutics, particularly for neurological disorders and infectious diseases. This document provides a comprehensive overview of the chemical, physical, spectral, and safety properties of this compound. It includes detailed experimental protocols for its synthesis and analysis, and explores its biological activity, including a potential mechanism of action in cancer cell apoptosis based on related compounds.

Chemical and Physical Properties

This compound is typically a brown, off-white, or colorless solid at room temperature. It is soluble in various organic solvents, including diethyl ether and chloroform. A summary of its key properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 4-chloropyridin-3-amine | |

| Synonyms | 4-Chloro-3-pyridinamine, 4-Chloropyridin-3-ylamine | |

| CAS Number | 20511-15-3 | |

| Molecular Formula | C₅H₅ClN₂ | |

| Molecular Weight | 128.56 g/mol | |

| Appearance | Brown, off-white, or colorless solid | |

| Melting Point | 58-63 °C | |

| Boiling Point | 247.6 °C at 760 mmHg (Predicted) | |

| Density | 1.3 ± 0.1 g/cm³ (Predicted) | |

| pKa | Not available | |

| XLogP3 | 0.8 | |

| SMILES | C1=CN=CC(=C1Cl)N | |

| InChI Key | GTLFLMZOABSJSV-UHFFFAOYSA-N |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound. Below are the expected spectral features based on data from related compounds and spectroscopic principles.

Table 2: Summary of Spectral Data

| Technique | Key Features |

| ¹H NMR | Three aromatic protons expected in the range of δ 7.0-8.5 ppm. A broad singlet for the -NH₂ protons. Expected splitting pattern: one singlet and two doublets, characteristic of a 1,2,4-trisubstituted pyridine ring. The proton adjacent to the nitrogen (C2-H) would be most downfield, followed by the proton between the two substituents (C5-H), and the proton adjacent to the amino group (C6-H). Coupling constants (J) between adjacent protons on the ring are typically in the range of 5-6 Hz. |

| ¹³C NMR | Five distinct signals are expected for the pyridine ring carbons. The carbon bearing the chlorine atom (C4) would be significantly shifted. Based on derivatives, expected chemical shifts are approximately: C2 (~140 ppm), C3 (~134 ppm), C4 (~128 ppm), C5 (~124 ppm), C6 (~139 ppm). |

| FT-IR (cm⁻¹) | N-H stretching (amine group): ~3300-3500 cm⁻¹ (typically two bands for a primary amine). Aromatic C-H stretching: ~3000-3100 cm⁻¹. C=N and C=C stretching (pyridine ring): ~1400-1600 cm⁻¹. C-N stretching: ~1250-1350 cm⁻¹. C-Cl stretching: ~1000-1100 cm⁻¹. |

| Mass Spectrometry | Molecular ion (M⁺) peak expected at m/z 128. A characteristic isotopic peak (M+2) at m/z 130 with an intensity of approximately one-third of the M⁺ peak, due to the presence of the ³⁷Cl isotope. |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reduction of the corresponding nitro compound, 4-Chloro-3-nitropyridine.

Workflow Diagram: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Materials:

-

4-Chloro-3-nitropyridine (1.0 equiv)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 equiv)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (or Ethyl Acetate)

-

Sodium Hydroxide (B78521) (NaOH) solution (e.g., 5M)

-

Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-Chloro-3-nitropyridine (1.0 equiv) in ethanol.

-

Addition of Reducing Agent: To this suspension, add a solution of Tin(II) chloride dihydrate (3.5 equiv) in concentrated hydrochloric acid dropwise at room temperature. The addition may be exothermic, and cooling with an ice bath may be necessary to maintain the temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

Basification: Slowly neutralize the acidic mixture by adding a concentrated solution of sodium hydroxide until the pH is basic (pH > 10). This will precipitate tin salts. Be cautious as this is an exothermic process.

-

Filtration: Filter the mixture through a pad of celite to remove the insoluble tin salts. Wash the filter cake with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica (B1680970) gel to yield pure this compound.

Analytical Protocol: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.

Workflow Diagram: HPLC Analysis

Caption: General workflow for HPLC purity analysis.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate (B84403) buffer at pH 7.0) and an organic solvent like acetonitrile (B52724) or methanol. A typical starting ratio would be 50:50 (v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

Procedure:

-

Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

-

Inject the prepared sample solution.

-

Run the analysis for a sufficient time to allow for the elution of the main peak and any potential impurities.

-

Integrate the peaks in the resulting chromatogram.

-

Calculate the purity by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage.

Biological Activity and Potential Mechanism of Action

While specific data on the biological activity of this compound is limited, studies on the closely related compound 4-aminopyridine (B3432731) (4-AP) have shown pro-apoptotic properties in various cancer cells, including acute myeloid leukemia and malignant astrocytoma. This activity is particularly relevant for drug development professionals.

One reported mechanism involves the interaction of 4-AP with purinergic receptors, specifically the P2X7 receptor. This interaction triggers a signaling cascade that leads to programmed cell death.

Signaling Pathway: Postulated Apoptotic Mechanism via P2X7 Receptor

Caption: Postulated signaling pathway for aminopyridine-induced apoptosis.

This proposed pathway suggests that aminopyridines may act on the P2X7 receptor, an ATP-gated ion channel. This leads to a significant increase in intracellular calcium concentration ([Ca²⁺]i). The calcium overload induces stress on the mitochondria, leading to the disruption of the mitochondrial membrane potential. This, in turn, activates the intrinsic apoptosis pathway, beginning with the activation of initiator caspase-9, which then activates executor caspase-3, ultimately leading to the dismantling of the cell.

Applications in Research and Drug Development

This compound is a versatile building block in organic synthesis with several key applications:

-

Pharmaceutical Intermediates: It is a crucial precursor for the synthesis of complex heterocyclic compounds used in drug discovery, particularly for agents targeting neurological disorders and infections.

-

Agrochemicals: The compound is used in the formulation of new herbicides and pesticides.

-

Materials Science: It is incorporated into the production of specialty polymers and coatings to enhance durability and resistance.

-

Biochemical Research: It serves as a tool compound for studying enzyme inhibitors and receptor interactions.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard | H301 | Toxic if swallowed. |

| H315 | Causes skin irritation. | |

| H318 | Causes serious eye damage. | |

| H335 | May cause respiratory irritation. | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/eye protection/face protection. | |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling:

-

Work in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperatures are often between 0-25 °C.

Disclaimer: This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted with a thorough understanding of the hazards involved and with appropriate safety measures in place. Consult the relevant Safety Data Sheet (SDS) before handling this compound.

An In-depth Technical Guide to 3-Amino-4-chloropyridine: Structure, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-4-chloropyridine, a key heterocyclic building block in modern organic synthesis. The document details its chemical structure, physicochemical properties, and reactivity, with a focus on its application in pharmaceutical development. Detailed experimental methodologies and visual diagrams are included to support researchers in their work with this versatile compound.

Core Properties of this compound

This compound is a substituted pyridine (B92270) derivative featuring both an amino and a chloro group, which imparts a unique reactivity profile. It is a solid at room temperature and serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 20511-15-3 | [1][2][3] |

| Molecular Formula | C₅H₅ClN₂ | [1][2][3] |

| Molecular Weight | 128.56 g/mol | [2][3] |

| Appearance | Brown solid | [4] |

| Melting Point | 58-63 °C | [1] |

| Solubility | Soluble in organic solvents such as diethyl ether and chloroform. | [2] |

Chemical Structure

The structure of this compound, with the IUPAC name 4-chloropyridin-3-amine, is depicted below.[5]

Caption: Chemical structure of this compound.

Reactivity Profile

The reactivity of this compound is governed by the interplay of the electron-withdrawing pyridine nitrogen and chloro substituent, and the electron-donating amino group. This substitution pattern makes the molecule susceptible to a variety of transformations at different positions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, particularly at the C2 and C4 positions, facilitates the attack of nucleophiles.[6] This allows for the displacement of the chloride ion by a range of nucleophiles, including amines, alcohols, and thiols, providing a direct route to functionalized 3-aminopyridine (B143674) derivatives.[7]

Metal-Catalyzed Cross-Coupling Reactions

The C-Cl bond can readily participate in palladium-catalyzed cross-coupling reactions. This is a powerful method for forming new carbon-carbon and carbon-nitrogen bonds.

-

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling with boronic acids or their esters. Given that chloropyridines are less reactive than their bromo or iodo counterparts, the choice of a highly active palladium catalyst and a suitable ligand is crucial for achieving high yields.[8]

-

Buchwald-Hartwig Amination: This is a versatile method for forming C-N bonds. The reaction of this compound with various primary or secondary amines in the presence of a palladium catalyst and a strong base yields N-substituted 3,4-diaminopyridine (B372788) derivatives. The use of bulky, electron-rich phosphine (B1218219) ligands is often necessary to activate the C-Cl bond for oxidative addition to the palladium center.[9][10]

Reactions at the Amino Group

The amino group at the C3 position can undergo standard amine reactions. For instance, it can be N-alkylated through reductive amination. This involves the reaction with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120).[11]

Electrophilic Aromatic Substitution

Electrophilic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. The amino group is an activating group, while the chloro group and the ring nitrogen are deactivating. Electrophilic attack, if it occurs, is most likely to happen at the positions ortho and para to the activating amino group that are least deactivated. However, harsh reaction conditions are typically required.

Experimental Protocols

Detailed methodologies for key reactions involving substituted chloropyridines are provided below. These serve as a general guideline and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling of a Substituted Chloropyridine

This protocol is adapted for the coupling of a generic substituted chloropyridine with an arylboronic acid.

Materials:

-

Substituted chloropyridine (1.0 mmol)

-

Arylboronic acid (1.2-1.5 mmol)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 mmol)

-

Anhydrous solvent (e.g., Dioxane, Toluene)

-

Schlenk tube or round-bottom flask with condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add the substituted chloropyridine, arylboronic acid, palladium catalyst, ligand (if applicable), and base.[8]

-

Add the anhydrous solvent via syringe.[8]

-

Stir the reaction mixture and heat to the desired temperature (typically 80-120 °C).[8]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.[8]

General Protocol for Buchwald-Hartwig Amination of a Substituted Chloropyridine

This protocol provides a general method for the C-N cross-coupling of a substituted chloropyridine.

Materials:

-

Substituted chloropyridine (1.0 equiv.)

-

Amine (1.2-1.5 equiv.)

-

Palladium pre-catalyst (e.g., G3 or G4 palladacycle) (1-5 mol%)

-

Bulky, electron-rich phosphine ligand (e.g., RuPhos, BrettPhos) (2-10 mol%)

-

Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu)) (1.5-2.0 equiv.)

-

Dry, degassed solvent (e.g., Toluene, 1,4-Dioxane)

-

Schlenk tube or other sealed reaction vessel

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.

-

Add the substituted chloropyridine and the amine.

-

Add the dry, degassed solvent.

-

Seal the vessel and heat the reaction mixture to the required temperature (typically 80-110 °C).[9]

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product by flash column chromatography.

Specific Protocol for N-Alkylation via Reductive Amination

This procedure details the N-alkylation of the amino group on a 3-amino-4-halopyridine scaffold.[11]

Materials:

-

This compound derivative (1.0 equiv.)

-

Aldehyde or Ketone (1.1-1.5 equiv.)

-

Sodium triacetoxyborohydride (3.0 equiv.)

-

Dichloromethane (DCM)

-

20% (w/v) NaOH aqueous solution

Procedure:

-

Dissolve the this compound derivative and the aldehyde or ketone in DCM.

-

Stir the reaction for 1 hour before adding sodium triacetoxyborohydride.[11]

-

Allow the reduction to proceed for 24 hours.[11]

-

Quench the reaction with a 20% (w/v) NaOH aqueous solution.[11]

-

Separate the organic layer and extract the aqueous layer three times with DCM.[11]

-

Combine the organic layers, wash with brine, dry over magnesium sulfate, filter, and concentrate in vacuo.[11]

-

The crude product can then be purified by recrystallization or flash column chromatography.[11]

Application in Drug Development: Synthesis of ABT-751

This compound is a key starting material for the synthesis of the anti-cancer agent ABT-751 . ABT-751 is an orally bioavailable sulfonamide that acts as an antimitotic agent by binding to the colchicine (B1669291) site on β-tubulin, thereby inhibiting microtubule polymerization.[2][3] This leads to cell cycle arrest in the G2/M phase and induces apoptosis.[2][12]

Logical Workflow for the Synthesis of ABT-751

A plausible synthetic route to ABT-751 starting from this compound would involve two key steps: a nucleophilic aromatic substitution to introduce the substituted aniline (B41778) moiety, followed by sulfonylation of the 3-amino group.

Caption: Logical workflow for the synthesis of ABT-751.

Signaling Pathway of ABT-751 in Cancer Cells

ABT-751 exerts its anticancer effects by disrupting microtubule dynamics, which in turn affects several downstream signaling pathways, leading to cell cycle arrest and apoptosis. It has been shown to inhibit the AKT/mTOR pathway, which is a key regulator of cell growth and survival.[2][13] Furthermore, in some cancer cell lines, it has been found to suppress SKP2 transcription through the inhibition of the NFκB signaling pathway.[4][14]

Caption: Signaling pathway of ABT-751 in cancer cells.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its distinct reactivity, allowing for functionalization at multiple positions, makes it an important precursor for the synthesis of complex molecules, particularly in the pharmaceutical industry. The successful development of the anti-cancer agent ABT-751 from this starting material highlights its significance in drug discovery. A thorough understanding of its structure, properties, and reactivity is essential for researchers aiming to leverage this compound in the development of novel chemical entities.

References

- 1. ABT-751, a novel tubulin-binding agent, decreases tumor perfusion and disrupts tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Facebook [cancer.gov]

- 4. mdpi.com [mdpi.com]

- 5. Evaluation of ABT-751, a novel anti-mitotic agent able to overcome multi-drug resistance, in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The pharmacokinetics and safety of ABT-751, a novel, orally bioavailable sulfonamide antimitotic agent: results of a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A microtubule inhibitor, ABT-751, induces autophagy and delays apoptosis in Huh-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ABT-751 Induces Multiple Anticancer Effects in Urinary Bladder Urothelial Carcinoma-Derived Cells: Highlighting the Induction of Cytostasis through the Inhibition of SKP2 at Both Transcriptional and Post-Translational Levels - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physical and Chemical Properties of 3-Amino-4-chloropyridine (CAS Number: 20511-15-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-Amino-4-chloropyridine (CAS No. 20511-15-3), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document details its physicochemical characteristics, provides experimental protocols for their determination, and explores its role as a modulator of biological pathways. The synthesis of N-substituted derivatives is also described and visualized as a representative experimental workflow.

Core Physical and Chemical Properties

This compound is a substituted pyridine (B92270) derivative with the molecular formula C₅H₅ClN₂.[1] Its chemical structure features a pyridine ring substituted with an amino group at the 3-position and a chlorine atom at the 4-position. This arrangement of functional groups imparts specific reactivity and makes it a versatile building block in organic synthesis.[2]

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 128.56 g/mol | [1] |

| Melting Point | 58-63 °C | [3][4] |

| Appearance | Brown solid | [2] |

| Solubility | Soluble in DMSO (100 mg/mL with sonication) | [3] |

| pKa | Not experimentally determined in searches | |

| LogP | 0.8 (Computed) | [5] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties and a representative synthesis protocol are provided below.

Melting Point Determination by Capillary Method

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely used technique for this determination.

Principle: A small, finely powdered sample of the substance is packed into a thin-walled glass capillary tube, which is then heated in a controlled manner. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of this compound is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.[6]

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a medium-to-fast setting to quickly determine an approximate melting range.

-

Allow the apparatus to cool.

-

Prepare a new capillary with the sample and place it in the apparatus.

-

Set the heating rate to a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.[7]

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Record the temperature at which the last solid particle melts (the end of melting). This range is the melting point of the sample.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine-containing compound like this compound, the pKa of its conjugate acid is determined. Potentiometric titration is a precise method for this measurement.

Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration using a pH meter. The pKa can be determined from the inflection point of the resulting titration curve.[8][9]

Apparatus:

-

Potentiometer (pH meter) with a combination pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker or titration vessel

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution

-

Analytical balance

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[8]

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).

-

Place the solution in the titration vessel with a magnetic stir bar and begin stirring.

-

Immerse the pH electrode in the solution, ensuring the bulb is fully submerged.

-

Record the initial pH of the solution.

-

Begin the titration by adding small, known volumes of the standardized HCl solution from the burette.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration past the equivalence point.

-

Plot the pH of the solution (y-axis) against the volume of HCl added (x-axis) to generate a titration curve.

-

The pKa of the conjugate acid is equal to the pH at the half-equivalence point. This can be determined from the graph or by calculating the first and second derivatives of the titration curve.

Synthesis of N-Substituted this compound Derivatives

This protocol describes a general method for the synthesis of N-substituted derivatives of 3-amino-4-halopyridines, which is applicable to this compound. This process involves a sequential Boc-deprotection followed by reductive amination.[10]

Materials:

-

N-Boc-3-amino-4-chloropyridine

-

Trifluoroacetic acid (TFA)

-

Aldehyde or ketone

-

Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf)

-

Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate

-

Round bottom flask, magnetic stirrer, syringe, and other standard laboratory glassware

Procedure:

-

Boc-Deprotection: To a round bottom flask containing N-Boc-3-amino-4-chloropyridine (1 equivalent), add trifluoroacetic acid (10 equivalents) via syringe. The reaction is exothermic and involves gas evolution. Monitor the reaction by thin-layer chromatography. Upon completion, concentrate the reaction mixture in vacuo to obtain the pyridinium (B92312) trifluoroacetate (B77799) salt.

-

Reductive Amination: Suspend the salt in dichloromethane (0.5 M). Add the desired aldehyde or ketone (2 equivalents) followed by trimethylsilyl trifluoromethanesulfonate (2 equivalents). Stir the mixture for 1 hour at room temperature.

-

Add sodium triacetoxyborohydride (3 equivalents) in a single portion and continue stirring for 24 hours.

-

Work-up: Quench the reaction by adding 20% w/v aqueous sodium hydroxide solution and dichloromethane. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the N-substituted this compound derivative. Further purification can be achieved by column chromatography if necessary.[10]

Biological Activity and Signaling Pathways

This compound serves as a scaffold for compounds with interesting biological activities. While detailed signaling pathways for this specific molecule are not extensively documented in readily available literature, its known interactions with biological targets provide insights into its potential mechanisms of action.

Inhibition of P2X Receptors

P2X receptors are ATP-gated ion channels involved in various physiological processes, including nociception (pain signaling).[11] Antagonists of P2X3 and P2X2/3 receptors are being investigated as potential analgesics.[12][13] The general mechanism of P2X receptor antagonism involves the binding of the antagonist to the receptor, which prevents ATP from binding and activating the ion channel. This blockage inhibits the influx of cations (Na⁺ and Ca²⁺) that would normally lead to neuronal depolarization and the transmission of a pain signal.

Inhibition of Prostaglandin (B15479496) Synthesis

Prostaglandins (B1171923) are lipid compounds that have diverse hormone-like effects, including the mediation of inflammation and pain.[14] The synthesis of prostaglandins is primarily catalyzed by the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[15] Inhibition of these enzymes is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). While the direct inhibitory effect of this compound on COX enzymes is not well-characterized, its role as an anti-inflammatory agent suggests a potential interaction with this pathway. The general mechanism of COX inhibition involves the binding of the inhibitor to the active site of the enzyme, preventing the substrate, arachidonic acid, from being converted into prostaglandin precursors.[14]

Mandatory Visualizations

Experimental Workflow: Synthesis of N-Substituted this compound

The following diagram illustrates the key steps in the synthesis of N-substituted derivatives of this compound, as detailed in the experimental protocol section.

Caption: A simplified workflow for the synthesis of N-substituted this compound derivatives.

Logical Relationship: General Mechanism of P2X Receptor Antagonism

This diagram illustrates the general principle of how a P2X receptor antagonist, for which this compound derivatives could be developed, functions at a synaptic level.

Caption: General mechanism of competitive P2X receptor antagonism.

References

- 1. This compound | C5H5ClN2 | CID 581932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]

- 12. Characterization of three diaminopyrimidines as potent and selective antagonists of P2X3 and P2X2/3 receptors with in vivo efficacy in a pain model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DT-0111: a novel P2X3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A novel mechanism of cyclooxygenase-2 inhibition involving interactions with Ser-530 and Tyr-385 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Desirable Properties for 3rd Generation Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 3-Amino-4-chloropyridine Derivatives as Potent Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-amino-4-chloropyridine have surfaced as a promising scaffold in medicinal chemistry, demonstrating significant potential as inhibitors of various protein kinases. This technical guide delves into the core mechanism of action of these compounds, with a particular focus on their role in modulating key signaling pathways implicated in inflammatory diseases and cancer. This document provides an in-depth overview of their biological targets, quantitative inhibitory data, detailed experimental protocols for their evaluation, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction: The Therapeutic Promise of Aminopyridines

The pyridine (B92270) scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutic agents. Within this class, this compound derivatives have garnered substantial interest due to their synthetic tractability and their ability to be elaborated into potent and selective modulators of cellular signaling. These compounds serve as versatile intermediates in the synthesis of a wide range of biologically active molecules, including those targeting neurological disorders, infections, and various cancers.[1] Their utility extends to the agrochemical industry, where they are used in the development of herbicides and pesticides.[1] This guide will focus on a key therapeutic application of this scaffold: the inhibition of protein kinases.

Core Mechanism of Action: Inhibition of Protein Kinases

The primary mechanism of action for many biologically active this compound derivatives is the inhibition of protein kinases. These enzymes play a pivotal role in cell signaling by catalyzing the phosphorylation of specific substrate proteins, thereby regulating a vast array of cellular processes, including growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer and chronic inflammatory conditions.

This compound derivatives often act as ATP-competitive inhibitors. The pyridine core can form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common feature exploited in the design of kinase inhibitors. The amino group and the chloro substituent provide crucial anchor points and vectors for further chemical modification to enhance potency and selectivity for the target kinase.

Targeting the Janus Kinase (JAK) Family

A significant focus of research into aminopyridine derivatives has been the inhibition of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which includes JAK1, JAK2, JAK3, and TYK2.[2][3] These kinases are essential for signaling downstream of cytokine receptors and are central to immune system function and inflammatory responses.[2][3] Upon cytokine binding, JAKs phosphorylate the cytokine receptors, creating docking sites for Signal Transducers and Activators of Transcription (STATs). The activated STATs then dimerize and translocate to the nucleus to regulate the transcription of inflammatory genes.[2] Inhibitors based on the aminopyridine scaffold can block this cascade, making them attractive therapeutic candidates for autoimmune diseases such as rheumatoid arthritis.[2][3]

References

The Biological Activity of Substituted 3-Amino-4-chloropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. Among these, substituted 3-amino-4-chloropyridines have emerged as a class of significant interest due to their versatile pharmacological activities. This technical guide provides a comprehensive overview of the biological activities of these compounds, with a focus on their anticancer and antimicrobial properties. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of implicated signaling pathways are presented to serve as a valuable resource for researchers in the field of drug discovery and development.

Anticancer Activity

Substituted 3-amino-4-chloropyridine derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of a series of substituted pyridine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are provided.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 4-(4-Chlorophenyl)-8-methoxypyrido[3,4-d]pyrimidin-2-amine | UO-31 (Renal) | Not explicitly stated, but showed selective growth inhibition | [1] |

| 2 | N-allyl-6-chloro-N-methyl-N'-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine | MDA-MB-231 (Breast) | 6.25 | [2] |

| 3 | 6-chloro-N-cyclohexyl-N-methyl-N'-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl)-1,3,5-triazine-2,4-diamine | MDA-MB-231 (Breast) | 8.18 | [2] |

| 4 | Sorafenib Derivative 4a | Various | 1 - 4.3 | [3] |

| 5 | 3-cyano-2-(benzohydrazide)pyridine derivative 9a | MCF-7 (Breast) | 2 | [4] |

Signaling Pathways in Anticancer Activity

The anticancer effects of substituted aminopyridines are often attributed to their interaction with critical cellular signaling pathways that regulate cell fate. Two of the most prominent pathways implicated are the p53 and NF-κB signaling cascades.

The p53 tumor suppressor protein plays a pivotal role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[5] Some pyridine derivatives have been shown to activate the p53 pathway, leading to the upregulation of its downstream targets and subsequent apoptosis of cancer cells.[4][6]

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival.[7] In many cancers, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis.[8] Certain aminopyridine derivatives have been found to inhibit the NF-κB pathway, thereby sensitizing cancer cells to apoptosis.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Substituted this compound derivatives

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

Substituted this compound derivatives have also been investigated for their potential as antimicrobial agents against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. The following table presents the MIC values for a series of 2-amino-4-chloropyridine (B16104) Schiff base derivatives.[9]

| Compound ID | R group on Schiff Base | S. aureus (MIC µg/mL) | B. cereus (MIC µg/mL) | E. coli (MIC µg/mL) | P. aeruginosa (MIC µg/mL) |

| 3b | 4-Chlorophenyl | 6 | 8 | 11 | 9 |

| 3c | 4-Bromophenyl | 8 | 6 | 12 | 18 |

| 3d | 4-Fluorophenyl | 5 | 7 | 9 | 11 |

| 3f | 2,4-Dichlorophenyl | 2 | 4 | 7 | 5 |

| 3g | 2,4-Dinitrophenyl | 6 | 9 | 15 | 25 |

Experimental Protocol: Agar (B569324) Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Materials:

-

Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Nutrient agar or Mueller-Hinton agar

-

Sterile Petri dishes

-

Sterile cork borer (6-8 mm diameter)

-

Substituted this compound derivatives

-

Positive control (standard antibiotic, e.g., Ciprofloxacin)

-

Negative control (solvent, e.g., DMSO)

-

Micropipettes

-

Incubator

Procedure:

-

Media Preparation and Inoculation: Prepare the agar medium according to the manufacturer's instructions and sterilize it. Pour the molten agar into sterile Petri dishes and allow it to solidify. Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard). Spread the inoculum evenly over the surface of the agar plates.

-

Well Preparation: Using a sterile cork borer, create wells of uniform diameter in the agar.

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution at a specific concentration into the wells. Also, add the positive and negative controls to separate wells.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Kinase Inhibitory Activity

Many anticancer drugs function by inhibiting protein kinases, which are key regulators of cell signaling pathways. The inhibitory potential of substituted this compound derivatives against specific kinases can be a crucial aspect of their anticancer mechanism.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Test compounds

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

-

Luminometer

Procedure:

-

Reaction Setup: In a 384-well plate, add the test compound at various concentrations.

-

Kinase Reaction: Add the kinase and substrate solution to each well. Initiate the reaction by adding ATP. Incubate at room temperature for 60 minutes.

-

ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

3-Amino-4-chloropyridine: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-chloropyridine is a pivotal heterocyclic building block in the landscape of pharmaceutical and agrochemical research. Its unique substitution pattern on the pyridine (B92270) ring offers versatile reactivity, making it a valuable precursor for a diverse array of biologically active molecules. This technical guide provides an in-depth review of the synthesis, chemical properties, and applications of this compound, with a particular focus on its role in drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated reaction pathways and biological mechanisms to serve as a comprehensive resource for professionals in the field.

Core Compound Properties

This compound, also known as 4-chloro-3-pyridinamine, is a stable solid at room temperature. Its chemical structure and fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | C₅H₅ClN₂ |

| Molecular Weight | 128.56 g/mol |

| CAS Number | 20511-15-3 |

| Appearance | Colorless to brown solid |

| Melting Point | 58-63 °C |

| Solubility | Soluble in organic solvents such as diethyl ether and chloroform.[1] |

| SMILES | Nc1cnccc1Cl |

| InChI Key | GTLFLMZOABSJSV-UHFFFAOYSA-N |

Synthesis and Reactivity

Caption: A plausible synthetic route to this compound.

The reactivity of this compound is characterized by the presence of the amino and chloro substituents on the pyridine ring, making it a versatile intermediate for further chemical modifications. Key reactions include:

-

N-Alkylation and N-Arylation: The amino group can be readily alkylated or arylated to introduce a wide range of substituents.

-

Suzuki-Miyaura Cross-Coupling: The chloro substituent allows for palladium-catalyzed cross-coupling reactions with boronic acids, enabling the formation of carbon-carbon bonds and the synthesis of biaryl compounds.[2]

-

Diazotization: The amino group can undergo diazotization to form a diazonium salt, which can then be substituted with various other functional groups.[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Base (e.g., Na₂CO₃, K₂CO₃)

-

Anhydrous solvent (e.g., Dioxane/H₂O, DMF)

-

Reaction vessel (e.g., round-bottom flask or microwave vial)

-

Inert atmosphere (Nitrogen or Argon)

Procedure (Conventional Heating):

-

To a dry reaction vessel under an inert atmosphere, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.5-5 mol%), and the base (2-3 equivalents).

-

Add the anhydrous solvent via syringe.

-

Stir the reaction mixture and heat to the desired temperature (typically 80-120 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.[2]

Procedure (Microwave-Assisted):

-

In a microwave vial, combine this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.5-5 mol%), and the base (2-3 equivalents).

-

Add the solvent and seal the vial with a cap.

-

Place the vial in the microwave reactor and irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 10-30 minutes).

-

After cooling, the workup and purification follow the same procedure as the conventional heating method.[2]

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical agents.[1] Its derivatives have been investigated for a range of therapeutic applications, including cancer, neurological disorders, and inflammatory diseases.

Anticancer Activity

Derivatives of this compound have shown promise as anticancer agents. The core structure can be elaborated to target various signaling pathways implicated in cancer progression. One of the key mechanisms of action is the inhibition of ion channels, which are crucial for cell proliferation and survival.[1] By blocking these channels, this compound derivatives can disrupt the nutrient and oxygen supply to cancer cells, leading to apoptosis.[1]

Another identified target is the P2 receptor, which is involved in cellular processes like proliferation and apoptosis.[1] Antagonism of specific P2 receptors by derivatives of this compound can induce apoptosis in cancer cells.[1]

Caption: Putative signaling pathway of this compound derivatives in cancer cells.

Quantitative Biological Activity Data

While specific IC₅₀ values for the parent this compound are not extensively reported in the available literature, studies on its derivatives have demonstrated significant antiproliferative activity against various cancer cell lines. The following table presents representative IC₅₀ values for some pyridine derivatives to illustrate the potential potency that can be achieved through chemical modification of this scaffold.

| Derivative Class | Cell Line | IC₅₀ (µM) | Reference |

| Sorafenib Derivatives (Pyridine-2-carboxamides) | Various Carcinoma, Lymphoma, and Leukemia | 1 - 4.3 | [4] |

| Thieno[2,3-d]pyrimidine Derivatives | MCF-7 | 0.013 | [5] |

| Imidazo[1,2-c]pyrimidine Derivatives | MCF-7 | 39.0 - 43.4 | [6] |

| 1H-benzo[f]chromene Scaffolds | MDA-MB-231 | Not specified | [5] |

| 2-Styrylquinazolin-4(3H)-ones | TK-10, UACC-62, MCF-7 | 0.62 - 7.72 | [7] |

Note: The IC₅₀ values presented are for derivatives and not the core this compound compound.

Other Applications

Beyond pharmaceuticals, this compound is utilized in:

-

Agrochemicals: It serves as an intermediate in the synthesis of herbicides and pesticides.

-

Material Science: The compound is used in the production of specialty polymers and coatings.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is classified as toxic if swallowed and causes skin and serious eye irritation. Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in drug discovery and development. Its favorable reactivity allows for the synthesis of a wide range of derivatives with potent biological activities, particularly in the area of oncology. While further research is needed to fully elucidate the therapeutic potential of its direct derivatives, the existing body of literature underscores the importance of this compound as a foundational scaffold for medicinal chemistry. This guide provides a comprehensive overview to aid researchers in leveraging the potential of this compound in their scientific endeavors.

References

- 1. This compound | 20511-15-3 | FA17569 [biosynth.com]

- 2. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]

- 3. portal.tpu.ru [portal.tpu.ru]

- 4. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Advent and Advancement of 3-Amino-4-chloropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide explores the discovery and history of 3-Amino-4-chloropyridine, a versatile heterocyclic intermediate pivotal in the development of pharmaceuticals and agrochemicals. We delve into the evolution of its synthetic methodologies, providing detailed experimental protocols for key reactions. Furthermore, this guide elucidates the compound's biological activities, with a focus on its role as a potassium channel blocker and its interaction with purinergic signaling pathways, visualized through detailed diagrams. All pertinent quantitative data has been consolidated into structured tables to facilitate comparative analysis, offering a comprehensive resource for professionals in chemical synthesis and drug discovery.

Introduction

This compound is a substituted pyridine (B92270) derivative that has garnered significant attention in organic synthesis due to its unique structural features and reactivity. The presence of an amino group and a chlorine atom on the pyridine ring allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules.[1] Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of various therapeutic agents, including those targeting neurological disorders and infections.[1] Additionally, it finds applications in the agrochemical sector for the development of herbicides and pesticides.[1] This guide provides a thorough examination of the historical context of its synthesis, detailed experimental procedures, and an overview of its biological significance.

Discovery and Historical Synthesis

The precise first synthesis of this compound is not prominently documented in a single landmark publication. Instead, its emergence is intertwined with the broader development of synthetic methodologies for substituted aminopyridines and chloropyridines throughout the 20th century. Early methods for the synthesis of related compounds, such as 3-amino-2-chloro-4-methylpyridine (B17603), often relied on multi-step processes.

One of the foundational approaches involved the nitration of readily available picoline derivatives. For instance, 2-amino-4-picoline or 2-hydroxy-4-picoline were subjected to nitration, though these reactions often suffered from a lack of regioselectivity, yielding a mixture of 3- and 5-nitro isomers.[2][3] Subsequent reduction of the nitro group and chlorination would lead to the desired aminopyridine scaffold. An early synthesis of 3-amino-2-chloro-4-methylpyridine starting from 2-chloro-4-methyl-3-nitropyridine (B135334) was described by Chapman et al. in 1980, highlighting a common strategy of introducing the amino group via reduction of a nitro precursor.[2][3]

Later developments focused on more controlled and efficient synthetic routes. These included methods starting from malononitrile (B47326) and acetone (B3395972), as well as multi-step sequences involving chlorination, Michael addition, cyclization, and amidation.[2][3] These evolving strategies aimed to overcome the challenges of the earlier methods, such as harsh reaction conditions, low yields, and poor selectivity.

A common modern approach for the synthesis of related aminonitropyridines involves a four-step process starting from 3-chloropyridine (B48278). This includes N-oxidation, followed by nitration, amination, and finally deoxygenation of the N-oxide.[4] This pathway offers a more controlled introduction of the amino and nitro groups onto the pyridine ring.

Key Synthetic Protocols

The following sections provide detailed experimental protocols for the synthesis of this compound and related compounds, representing common laboratory and industrial methodologies.

Synthesis of 3-Amino-4-nitropyridine (B85709) (A Precursor)

This protocol outlines the industrial synthesis of 3-Amino-4-nitropyridine, which can be a precursor to this compound through subsequent diazotization and chlorination (Sandmeyer reaction).

Step 1: N-Oxidation of 3-Chloropyridine

-

Procedure: 3-Chloropyridine is treated with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and acetic acid to yield 3-chloropyridine N-oxide.[4]

-

Reaction Conditions: The reaction is typically carried out in a suitable solvent at a controlled temperature to prevent side reactions.

Step 2: Nitration of 3-Chloropyridine N-oxide

-

Procedure: 3-Chloropyridine N-oxide is carefully added to a mixture of concentrated sulfuric acid and fuming nitric acid.[4]

-

Reaction Conditions: This highly exothermic reaction requires strict temperature control, typically below 10 °C. The mixture is then heated to 60-80 °C for several hours to ensure complete nitration.[4] The reaction is monitored by TLC or HPLC.

-

Work-up: The reaction mixture is cooled and poured onto crushed ice to precipitate the 3-chloro-4-nitropyridine (B80106) N-oxide.[4]

Step 3: Amination of 3-Chloro-4-nitropyridine N-oxide

-

Procedure: The 3-chloro-4-nitropyridine N-oxide is heated with an excess of aqueous ammonia (B1221849) in a sealed pressure vessel.[4]

-

Reaction Conditions: The temperature is typically elevated to 100-150 °C to facilitate the nucleophilic aromatic substitution.[4]

-

Work-up: Upon cooling, the 3-amino-4-nitropyridine N-oxide product often precipitates and is collected by filtration, washed with water, and dried.[4]

Step 4: Deoxygenation of 3-Amino-4-nitropyridine N-oxide

-

Procedure: The N-oxide is reduced using phosphorus trichloride (B1173362) (PCl₃) in a solvent like chloroform (B151607) or by catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere.[4]

-

Work-up: After the reaction is complete, the product is isolated and purified by recrystallization.[4]

Table 1: Summary of Key Parameters for 3-Amino-4-nitropyridine Synthesis [4]

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1. N-Oxidation | 3-Chloropyridine | m-CPBA or H₂O₂/AcOH | Dichloromethane or Acetic Acid | 0 - 25 | 2 - 6 | 85 - 95 |

| 2. Nitration | 3-Chloropyridine N-oxide | H₂SO₄/HNO₃ | - | <10 then 60 - 80 | 4 - 8 | 70 - 85 |

| 3. Amination | 3-Chloro-4-nitropyridine N-oxide | Aqueous Ammonia | Water | 100 - 150 | 6 - 12 | 80 - 90 |

| 4. Deoxygenation | 3-Amino-4-nitropyridine N-oxide | PCl₃ or H₂/Pd-C | Chloroform or Ethanol | Reflux or RT | 2 - 5 | 75 - 90 |

Representative Synthesis of a Substituted 3-Aminochloropyridine

The following protocol for the synthesis of 3-Amino-2-chloro-4-methylpyridine from 2-Chloro-4-methylnicotinamide illustrates a Hofmann rearrangement, a common method for preparing primary amines.

-

Procedure: A solution of sodium hydroxide (B78521) (11.7 g, 0.293 mol) in 11 mL of water is stirred and cooled to 0°C. Bromine (14.2 g, 0.293 mol) is added dropwise while maintaining the temperature at approximately 0°C. To the resulting pale yellow solution, 2-Chloro-4-methylnicotinamide (13.2 g, 0.077 mol) is added in portions at 0-5°C. The ice bath is then removed, and the reaction mixture is warmed to 75°C over one hour and maintained at 60-75°C for an additional 2 hours. The mixture is cooled overnight, and the crystalline product is collected by filtration.[2]

-

Yield: 10 g (90.6%) of 3-amino-2-chloro-4-methylpyridine.[2]

-

Melting Point: 62-64°C.[2]

Biological Activity and Signaling Pathways

This compound and its derivatives exhibit notable biological activities, primarily as modulators of ion channels and purinergic receptors.

Potassium Channel Blockade

Aminopyridines are well-known blockers of potassium (K⁺) channels.[5][6] This activity is particularly relevant in the context of neurological conditions such as multiple sclerosis, where demyelination of axons exposes voltage-gated potassium channels, leading to an increased potassium efflux and subsequent conduction failure.[5] By blocking these channels, aminopyridines can restore axonal conduction. 3,4-Diaminopyridine, a related compound, is a potent potassium channel blocker.[7][8] The mechanism of action is believed to involve the physical occlusion of the ion channel pore.

Purinergic Signaling Modulation

There is evidence to suggest that aminopyridine derivatives can interact with the purinergic signaling system, which plays a crucial role in various physiological processes, including neurotransmission, inflammation, and platelet aggregation. The P2Y12 receptor, an ADP receptor found on platelets, is a key target in antiplatelet therapy.[9][10] Thienopyridines like clopidogrel (B1663587) are well-known P2Y12 receptor antagonists.[9] While direct interaction of this compound with the P2Y12 receptor is not extensively documented, its structural similarity to other pyridine-containing P2Y12 modulators suggests a potential for interaction. Inhibition of the P2Y12 receptor prevents the downstream signaling cascade that leads to platelet activation and aggregation.

Quantitative Data Summary

The following table summarizes available quantitative data related to the synthesis and properties of this compound and related compounds.

Table 2: Physicochemical and Synthetic Data

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| This compound | 20511-15-3 | C₅H₅ClN₂ | 128.56 | 58-63 | [11] |

| 3-Amino-2-chloro-4-methylpyridine | 133627-45-9 | C₆H₇ClN₂ | 142.59 | 62-64 | [3] |

| 4-Amino-3-chloropyridine | 19798-77-7 | C₅H₅ClN₂ | 128.56 | Not specified | [12] |

| 4-Amino-2-chloropyridine | 14432-12-3 | C₅H₅ClN₂ | 128.56 | Not specified | [13] |

| 4-Amino-3,5-dichloropyridine | 73100-33-1 | C₅H₄Cl₂N₂ | 163.01 | Not specified | [14] |

Conclusion

This compound stands as a testament to the ongoing evolution of synthetic organic chemistry. From early, less efficient synthetic routes to more refined and scalable industrial processes, the journey of this compound reflects the advancements in our understanding of chemical reactivity and process optimization. Its significance as a versatile building block in the creation of life-saving drugs and essential agrochemicals underscores the importance of continued research into heterocyclic chemistry. The exploration of its biological activities, particularly its effects on ion channels and purinergic signaling, opens new avenues for therapeutic intervention. This guide serves as a foundational resource for researchers and professionals, providing a comprehensive overview of the discovery, synthesis, and application of this important molecule, thereby facilitating future innovation in the chemical and pharmaceutical sciences.

References

- 1. chemimpex.com [chemimpex.com]

- 2. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 3. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Potassium channel blocker, 4-Aminopyridine-3-Methanol, restores axonal conduction in spinal cord of an animal model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. 3,4-diaminopyridine. A potent new potassium channel blocker - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3,4-diaminopyridine. A potent new potassium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Platelet P2Y12 receptor inhibition by thienopyridines: status and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The P2Y12 receptor as a therapeutic target in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | C5H5ClN2 | CID 581932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-Chloropyridin-4-amine | C5H5ClN2 | CID 581853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

- 14. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 3-Amino-4-chloropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 3-Amino-4-chloropyridine in common laboratory solvents. Understanding the solubility of this versatile pyridine (B92270) derivative is critical for its application in pharmaceutical synthesis, agrochemical development, and materials science. This document offers a compilation of available solubility data, detailed experimental protocols for its determination, and a visualization of a common synthetic pathway.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of common laboratory solvents is not extensively documented in publicly available literature. However, based on product specifications and data for structurally similar compounds, the following table summarizes the available quantitative and qualitative solubility information. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of impurities.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 100 mg/mL | Not Specified | Quantitative data from a commercial supplier. |

| Diethyl Ether | (C₂H₅)₂O | Soluble | Not Specified | Qualitative information indicates solubility.[1] |

| Chloroform | CHCl₃ | Soluble | Not Specified | Qualitative information indicates solubility.[1] |

| Methanol | CH₃OH | Soluble | Not Specified | Inferred from data on similar compounds like 3-Amino-4-methylpyridine. |

| Acetone (B3395972) | (CH₃)₂CO | Soluble | Not Specified | Inferred from data on similar compounds like 3-Amino-4-methylpyridine. |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | Not Specified | Inferred from data on similar compounds like 3-Amino-4-methylpyridine. |

| Water | H₂O | Slightly Soluble | Not Specified | Inferred from data on similar compounds and general characteristics of aminopyridines. |

| Ethanol | C₂H₅OH | Soluble | Not Specified | Inferred from data on similar compounds. |

| Toluene | C₇H₈ | Sparingly Soluble | Not Specified | General expectation for polar compounds in non-polar aromatic solvents. |

| Ethyl Acetate | C₄H₈O₂ | Moderately Soluble | Not Specified | General expectation based on polarity. |

It is highly recommended that researchers experimentally determine the solubility of this compound in their specific solvent systems and conditions to ensure accuracy for their applications.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The "shake-flask" method is a widely accepted and recommended procedure for determining the thermodynamic (equilibrium) solubility of a compound.[2][3][4][5][6] The following protocol is a generalized procedure that can be adapted for this compound.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., methanol, water, etc.)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringes and syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

-

Preparation:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Pipette a precise volume of the chosen solvent into the vial.

-

-

Equilibration:

-

Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed for a period to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

-